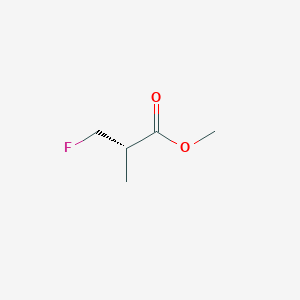
Methyl (S)-3-fluoro-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (S)-3-fluoro-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl group, a fluoro group, and a propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (S)-3-fluoro-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of (S)-3-fluoro-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-3-fluoro-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-fluoro-2-methylpropanoic acid.
Reduction: 3-fluoro-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (S)-3-fluoro-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (S)-3-fluoro-2-methylpropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The fluoro group may enhance the compound’s stability and reactivity by influencing electronic properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoropropanoate
- Methyl 2-methylpropanoate
- Ethyl (S)-3-fluoro-2-methylpropanoate
Uniqueness
Methyl (S)-3-fluoro-2-methylpropanoate is unique due to the presence of both a fluoro group and a chiral center. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where chirality and fluorine substitution are advantageous.
Properties
Molecular Formula |
C5H9FO2 |
|---|---|
Molecular Weight |
120.12 g/mol |
IUPAC Name |
methyl (2S)-3-fluoro-2-methylpropanoate |
InChI |
InChI=1S/C5H9FO2/c1-4(3-6)5(7)8-2/h4H,3H2,1-2H3/t4-/m1/s1 |
InChI Key |
MVSLCGCLCBQSAE-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](CF)C(=O)OC |
Canonical SMILES |
CC(CF)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















